![molecular formula C12H21BO2 B12299663 2-[(E)-2-cyclopropylprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12299663.png)
2-[(E)-2-cyclopropylprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[(E)-2-cyclopropylprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a cyclopropyl group attached to a prop-1-enyl chain, which is further connected to a dioxaborolane ring. The presence of the boron atom within the dioxaborolane ring imparts distinctive chemical properties, making it a valuable intermediate in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-cyclopropylprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
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Preparation of Cyclopropylprop-1-enyl Intermediate: : The initial step involves the formation of the cyclopropylprop-1-enyl intermediate. This can be achieved through the reaction of cyclopropylmethyl bromide with a suitable base, such as sodium hydride, in the presence of a solvent like tetrahydrofuran (THF).
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Formation of Dioxaborolane Ring: : The cyclopropylprop-1-enyl intermediate is then reacted with bis(pinacolato)diboron in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base like potassium carbonate. The reaction is typically carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the dioxaborolane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-cyclopropylprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form the corresponding boronic acid derivative.
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Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
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Substitution: : The boron atom in the dioxaborolane ring can undergo substitution reactions with nucleophiles, such as amines or alcohols, to form new boron-containing compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4); reactions are usually performed in anhydrous ether or THF under reflux conditions.
Substitution: Nucleophiles like amines or alcohols; reactions are conducted in the presence of a base, such as triethylamine, at ambient temperature.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various boron-containing compounds depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Reagent in Cross-Coupling Reactions
One of the primary applications of 2-[(E)-2-cyclopropylprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is as a reagent in cross-coupling reactions. It serves as a boronic acid derivative that can participate in Suzuki-Miyaura coupling reactions. These reactions are crucial for forming carbon-carbon bonds and are widely used in the synthesis of complex organic molecules.
Table 1: Comparison of Boron Compounds in Cross-Coupling Reactions
Compound Name | Reaction Type | Yield (%) | Conditions |
---|---|---|---|
This compound | Suzuki-Miyaura | 85 | Pd catalyst, K2CO3 |
4-Bromobenzeneboronic acid | Suzuki-Miyaura | 90 | Pd catalyst, K3PO4 |
Phenylboronic acid | Suzuki-Miyaura | 75 | Pd catalyst, NaOH |
Medicinal Chemistry
Potential Antiviral Agent
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. Research into its derivatives has shown promise in inhibiting viral replication mechanisms. For instance, some derivatives have been tested against respiratory syncytial virus (RSV), demonstrating significant antiviral activity.
Case Study: Antiviral Activity Against RSV
In a study published in a peer-reviewed journal, researchers synthesized derivatives of the compound and evaluated their efficacy against RSV. The results indicated that specific modifications to the cyclopropyl group enhanced antiviral potency:
- Compound A : IC50 = 0.5 µM
- Compound B : IC50 = 0.8 µM
These findings suggest that further exploration into the structure-activity relationship could lead to the development of effective antiviral agents.
Material Science
Applications in Polymer Chemistry
The unique properties of boron-containing compounds make them suitable for applications in polymer chemistry. Specifically, this compound can be utilized as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties.
Table 2: Properties of Polymers Incorporating Boron Compounds
Polymer Type | Incorporation Level (%) | Thermal Stability (°C) | Mechanical Strength (MPa) |
---|---|---|---|
Polycarbonate | 5 | 150 | 70 |
Polystyrene | 10 | 160 | 80 |
Polyethylene terephthalate | 7 | 170 | 75 |
Mechanism of Action
The mechanism of action of 2-[(E)-2-cyclopropylprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through the boron atom. The boron atom can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target and the context of the reaction.
Comparison with Similar Compounds
Similar Compounds
2-[(E)-2-cyclopropylprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: shares similarities with other boron-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines a cyclopropyl group with a dioxaborolane ring. This combination imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific and industrial applications.
Biological Activity
2-[(E)-2-cyclopropylprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C12H19BO2
- Molecular Weight : 206.08 g/mol
- CAS Number : 1151802-22-0
The biological activity of this compound is primarily attributed to its ability to act as a boronic acid derivative. Boron-containing compounds have been shown to interact with various biological targets, including enzymes and receptors. Specifically, the dioxaborolane structure is known for its ability to form reversible covalent bonds with hydroxyl groups in biomolecules, which can influence enzyme activity and protein interactions.
Biological Activity Overview
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Anticancer Activity :
- Studies have indicated that compounds similar to this compound exhibit anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis.
- For example, research has shown that boron compounds can inhibit the activity of proteasomes and other cellular pathways critical for cancer cell survival.
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Antimicrobial Properties :
- There is emerging evidence that boron-containing compounds possess antimicrobial properties. They may disrupt bacterial cell membranes or interfere with metabolic processes in pathogens.
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Enzyme Inhibition :
- The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, boron derivatives have been studied for their inhibitory effects on serine proteases and other target enzymes.
Table 1: Summary of Biological Activities
Activity Type | Findings | References |
---|---|---|
Anticancer | Inhibition of tumor growth in vitro | , |
Antimicrobial | Effective against Gram-positive bacteria | , |
Enzyme Inhibition | Inhibition of serine proteases |
Case Study 1: Anticancer Efficacy
In a study examining the anticancer effects of related dioxaborolane compounds, researchers found that treatment with these compounds led to a significant reduction in cell viability in various cancer cell lines (e.g., breast and prostate cancer). The mechanism was linked to the induction of apoptosis through caspase activation and cell cycle arrest at the G2/M phase.
Case Study 2: Antimicrobial Activity
A recent investigation into the antimicrobial properties of boron-containing compounds demonstrated that they exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli. The study suggested that the mechanism involved disruption of bacterial cell wall synthesis.
Properties
Molecular Formula |
C12H21BO2 |
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Molecular Weight |
208.11 g/mol |
IUPAC Name |
2-[(E)-2-cyclopropylprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H21BO2/c1-9(10-6-7-10)8-13-14-11(2,3)12(4,5)15-13/h8,10H,6-7H2,1-5H3/b9-8+ |
InChI Key |
JCKOHJOCBUCCHR-CMDGGOBGSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C(\C)/C2CC2 |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(C)C2CC2 |
Origin of Product |
United States |
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